A Spectroscopic Guide to 4-Bromo-1,2,3,6,7,8-hexahydropyrene: Structure Elucidation and Data Interpretation
A Spectroscopic Guide to 4-Bromo-1,2,3,6,7,8-hexahydropyrene: Structure Elucidation and Data Interpretation
Introduction
4-Bromo-1,2,3,6,7,8-hexahydropyrene is a brominated polycyclic aromatic hydrocarbon (PAH) with a partially saturated pyrene core.[1] This substitution and saturation pattern bestows upon it unique chemical and physical properties, making it a molecule of interest in materials science and as an intermediate in organic synthesis.[1] A definitive structural confirmation and purity assessment of such compounds is fundamentally reliant on a multi-technique spectroscopic approach. The inherent complexities of polycyclic systems necessitate a comprehensive analysis where each spectroscopic method provides a unique piece of the structural puzzle.
This technical guide provides an in-depth analysis of the key spectroscopic data for 4-Bromo-1,2,3,6,7,8-hexahydropyrene, intended for researchers and professionals in drug development and chemical sciences. The focus is not merely on the presentation of data, but on the rationale behind the spectral features and the logic of their interpretation.
Molecular Structure and Isomerism
The structural framework of 4-Bromo-1,2,3,6,7,8-hexahydropyrene, with the IUPAC name 4-bromo-1,2,3,6,7,8-hexahydropyrene and CAS number 1732-25-8, is foundational to understanding its spectroscopic signature.[2] The numbering of the hexahydropyrene core is crucial for the unambiguous assignment of spectral signals.
Mass Spectrometry: Unveiling the Molecular Mass and Isotopic Signature
Mass spectrometry is a primary technique for determining the molecular weight and elemental composition of a compound. For 4-Bromo-1,2,3,6,7,8-hexahydropyrene, it provides unequivocal evidence of the presence of a single bromine atom.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
A common and effective method for the analysis of semi-volatile compounds like brominated PAHs is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[2][3]
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Sample Preparation : A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).
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Chromatographic Separation : The sample is injected into a GC equipped with a capillary column (e.g., DB-5MS), which separates the compound from any impurities based on boiling point and polarity.
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Ionization : As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.
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Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
Caption: Generalized workflow for GC-MS analysis.
Interpretation of the Mass Spectrum
The mass spectrum of 4-Bromo-1,2,3,6,7,8-hexahydropyrene is characterized by a distinctive isotopic pattern for the molecular ion peak due to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance.
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Molecular Ion (M⁺) : A pair of peaks of almost equal intensity will be observed at m/z 286 and 288, corresponding to [C₁₆H₁₅⁷⁹Br]⁺ and [C₁₆H₁₅⁸¹Br]⁺, respectively.[4] This immediately confirms the presence of one bromine atom in the molecule.
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Fragmentation Pattern : The fragmentation of the molecular ion can provide further structural information. Common fragmentation pathways for PAHs involve the loss of hydrogen atoms or cleavage of the saturated rings. Key fragment ions would be expected at m/z 207, resulting from the loss of the bromine atom (M-Br)⁺.[4]
Table 1: Key Mass Spectrometry Data for 4-Bromo-1,2,3,6,7,8-hexahydropyrene
| m/z | Assignment | Significance |
| 288 | [M+2]⁺ | Molecular ion containing ⁸¹Br |
| 286 | [M]⁺ | Molecular ion containing ⁷⁹Br |
| 207 | [M-Br]⁺ | Loss of the bromine atom |
Infrared (IR) Spectroscopy: Probing Functional Groups and Structural Features
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
For solid samples, ATR-FTIR is a convenient and widely used technique.
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Sample Placement : A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium).
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Pressure Application : A pressure arm is engaged to ensure intimate contact between the sample and the crystal.
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Data Acquisition : An infrared beam is passed through the ATR crystal, where it undergoes total internal reflection. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and specific wavelengths are absorbed, corresponding to the vibrational modes of the molecule.
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Spectrum Generation : The attenuated IR beam is directed to a detector, and a Fourier transform is applied to the signal to generate the infrared spectrum.
Interpretation of the IR Spectrum
The IR spectrum of 4-Bromo-1,2,3,6,7,8-hexahydropyrene will display characteristic absorption bands corresponding to its aromatic and aliphatic components.
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Aromatic C-H Stretch : Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
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Aliphatic C-H Stretch : The saturated portions of the molecule will give rise to strong C-H stretching bands in the 2850-3000 cm⁻¹ region.
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C=C Aromatic Ring Stretch : Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic rings.
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C-Br Stretch : The carbon-bromine bond stretch is expected to appear in the fingerprint region of the spectrum, typically between 600 and 500 cm⁻¹. The exact position can be influenced by the overall structure of the molecule.
Table 2: Expected Infrared Absorption Bands for 4-Bromo-1,2,3,6,7,8-hexahydropyrene
| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Unit |
| > 3000 | C-H Stretch | Aromatic |
| 2850-3000 | C-H Stretch | Aliphatic (CH₂) |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 600-500 | C-Br Stretch | Aryl Halide |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments.
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Aromatic Protons : The protons on the aromatic rings will resonate in the downfield region, typically between 7.0 and 8.0 ppm. The introduction of the electron-withdrawing bromine atom will deshield adjacent protons, causing them to shift further downfield. The splitting patterns (e.g., doublets, singlets) will depend on the coupling with neighboring protons.
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Aliphatic Protons : The protons of the saturated methylene (CH₂) groups will appear in the upfield region. Based on the parent hexahydropyrene, these are expected around 1.9-3.0 ppm. Protons on carbons closer to the aromatic system will be more deshielded.
Table 3: Predicted ¹H NMR Chemical Shifts for 4-Bromo-1,2,3,6,7,8-hexahydropyrene
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | ~ 7.0 - 8.2 | m |
| Aliphatic-H (benzylic) | ~ 2.8 - 3.0 | t |
| Aliphatic-H | ~ 1.9 - 2.1 | m |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.
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Aromatic Carbons : These will appear in the downfield region (120-150 ppm). The carbon atom directly attached to the bromine (C-Br) will be significantly affected, its chemical shift being influenced by both inductive and resonance effects.
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Aliphatic Carbons : The sp³ hybridized carbons of the saturated rings will resonate in the upfield region (20-40 ppm).
Caption: Key information derived from NMR spectroscopy.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining the Electronic Transitions
UV-Vis spectroscopy provides insights into the conjugated π-electron system of a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals.
Interpretation of the UV-Vis Spectrum (Predicted)
The UV-Vis spectrum of 4-Bromo-1,2,3,6,7,8-hexahydropyrene will be dominated by the chromophore of the pyrene core.
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π → π* Transitions : The spectrum is expected to show complex absorption bands characteristic of the pyrene aromatic system. These arise from π → π* electronic transitions. For pyrene itself, characteristic absorption maxima are observed around 240, 270, and 335 nm.
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Effect of Bromine Substitution : The bromine atom, being a halogen, will act as an auxochrome. Its lone pair of electrons can interact with the π-system of the aromatic rings. This is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and potentially an increase in the molar absorptivity (hyperchromic effect) compared to the unsubstituted hexahydropyrene.
Conclusion
The comprehensive spectroscopic analysis of 4-Bromo-1,2,3,6,7,8-hexahydropyrene provides a self-validating system for its structural confirmation. Mass spectrometry confirms the molecular weight and the presence of bromine. IR spectroscopy identifies the key aromatic and aliphatic functional groups. While experimental NMR and UV-Vis data are not widely published, robust predictions based on the parent compound and related structures provide a detailed map of the carbon-hydrogen framework and the electronic properties of the molecule. This multi-faceted approach ensures a high degree of confidence in the identity and purity of this important synthetic intermediate.
References
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PubChem. 4-Bromo-1,2,3,6,7,8-hexahydropyrene. National Center for Biotechnology Information. [Link]
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